Cas no 744229-27-4 (7-bromo-2-chloro-3,4-dihydroquinazolin-4-one)

7-Bromo-2-chloro-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted with bromo and chloro functional groups. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromo and chloro substituents enhance its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular frameworks. Its stability under standard conditions and well-defined crystalline properties facilitate handling and purification. The compound is particularly useful in medicinal chemistry for developing kinase inhibitors and other biologically active molecules. Its versatility and synthetic accessibility make it a preferred choice for researchers in drug discovery and development.
7-bromo-2-chloro-3,4-dihydroquinazolin-4-one structure
744229-27-4 structure
Product Name:7-bromo-2-chloro-3,4-dihydroquinazolin-4-one
CAS No:744229-27-4
MF:C8H4BrClN2O
MW:259.487159729004
MDL:MFCD11520687
CID:1039724
PubChem ID:135742286
Update Time:2025-06-07

7-bromo-2-chloro-3,4-dihydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 7-Bromo-2-chloroquinazolin-4(3H)-one
    • 7-bromo-2-chloro-1H-quinazolin-4-one
    • 7-Bromo-2-chloroquizolin-4(3H)-one
    • 7-bromo-2-chloro-3,4-dihydroquinazolin-4-one
    • 7-BROMO-2-CHLORO-3H-QUINAZOLIN-4-ONE
    • AS-77157
    • 7-Bromo-2-chloro-4(1H)-quinazolinone
    • SY283307
    • EN300-3206566
    • MFCD11520687
    • 2-Chloro-7-bromoquinazolin-4(3H)-one
    • DTXSID30653129
    • CS-0155701
    • SCHEMBL21089737
    • 7-Bromo-2-chloroquinazolin-4-ol
    • 7-Bromo-2-chloro-4(3H)-quinazolinone
    • 2349411-92-1
    • 744229-27-4
    • 7-Bromo-2-chloroquinazolin-4(1H)-one
    • AKOS016006922
    • E74378
    • F15682
    • FT-0761771
    • DA-17821
    • MDL: MFCD11520687
    • Inchi: 1S/C8H4BrClN2O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H,11,12,13)
    • InChI Key: YPHTXSWJCJHDKU-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(NC(=NC=2C=1)Cl)=O

Computed Properties

  • Exact Mass: 257.91962
  • Monoisotopic Mass: 257.91955g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • PSA: 41.46

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7-bromo-2-chloro-3,4-dihydroquinazolin-4-one Suppliers

Amadis Chemical Company Limited
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(CAS:744229-27-4)7-bromo-2-chloro-3,4-dihydroquinazolin-4-one
Order Number:A1049976
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:30
Price ($):152.0/382.0
Email:sales@amadischem.com

Additional information on 7-bromo-2-chloro-3,4-dihydroquinazolin-4-one

Professional Introduction to Compound with CAS No. 744229-27-4 and Product Name: 7-bromo-2-chloro-3,4-dihydroquinazolin-4-one

The compound with the CAS number 744229-27-4 and the product name 7-bromo-2-chloro-3,4-dihydroquinazolin-4-one represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its structural features and potential applications in medicinal chemistry. The presence of both bromo and chloro substituents on the quinazolinone core enhances its reactivity, making it a valuable scaffold for the synthesis of biologically active molecules.

Quinazolinone derivatives are well-documented for their pharmacological properties, particularly in the context of anticancer, antimicrobial, and anti-inflammatory agents. The specific substitution pattern in 7-bromo-2-chloro-3,4-dihydroquinazolin-4-one imparts unique electronic and steric properties that can be exploited to modulate biological activity. Recent studies have highlighted the compound's potential as a precursor in the development of novel therapeutic agents, leveraging its ability to interact with various biological targets.

In the realm of drug discovery, the synthesis of 7-bromo-2-chloro-3,4-dihydroquinazolin-4-one exemplifies the importance of structural diversity in medicinal chemistry. The bromo and chloro substituents serve as versatile handles for further functionalization, allowing chemists to explore a wide range of derivatives with tailored properties. This flexibility has been instrumental in designing molecules that exhibit enhanced efficacy and reduced toxicity compared to their parent compounds.

Recent advancements in computational chemistry have further elucidated the mechanistic aspects of 7-bromo-2-chloro-3,4-dihydroquinazolin-4-one's reactivity. Molecular modeling studies suggest that the compound's interaction with biological targets is influenced by its ability to adopt multiple conformations, thereby increasing its binding affinity. These insights have guided the optimization of synthetic routes to improve yield and purity, ensuring that researchers can access high-quality material for downstream applications.

The pharmaceutical industry has shown particular interest in quinazolinone derivatives due to their broad spectrum of activity. 7-bromo-2-chloro-3,4-dihydroquinazolin-4-one has been investigated for its potential in treating a variety of diseases, including cancer and infectious disorders. Preliminary in vitro studies indicate that this compound exhibits inhibitory effects on certain enzymes and receptors implicated in pathogenic processes. Such findings underscore its significance as a lead compound in drug development programs.

The synthesis of 7-bromo-2-chloro-3,4-dihydroquinazolin-4-one involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include bromination and chlorination reactions, which are carefully controlled to achieve regioselectivity. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste and improving atom economy. These innovations align with global efforts to promote green chemistry principles in pharmaceutical manufacturing.

Biological evaluation of 7-bromo-2-chloro-3,4-dihydroquinazolin-4-one has revealed promising results in preclinical models. Its ability to modulate key signaling pathways has led to investigations into its potential as an adjuvant therapy alongside existing treatments. Researchers are exploring its interactions with proteins involved in cell proliferation and apoptosis, which could provide new insights into disease mechanisms and therapeutic strategies.

The future prospects for 7-bromo-2-chloro-3,4-dihydroquinazolin-4-one are vast, driven by ongoing research efforts aimed at expanding its applications. Collaborative projects between academia and industry are expected to yield novel derivatives with improved pharmacokinetic profiles. Additionally, interdisciplinary approaches combining chemistry, biology, and computer science will continue to unlock new possibilities for this versatile scaffold.

In conclusion,7-bromo-2-chloro-3,4-dihydroquinazolin-4-one represents a cornerstone in modern medicinal chemistry. Its unique structural features and potential therapeutic applications make it a compelling subject for further investigation. As research progresses,this compound is poised to contribute significantly to the development of next-generation pharmaceuticals,addressing unmet medical needs across various disease domains.

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Amadis Chemical Company Limited
(CAS:744229-27-4)7-bromo-2-chloro-3,4-dihydroquinazolin-4-one
A1049976
Purity:99%/99%
Quantity:250mg/1g
Price ($):152.0/382.0
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